molecular formula C15H16ClNO4S3 B7832565 3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832565
M. Wt: 405.9 g/mol
InChI Key: BWVWCRGGMYDACF-KBPBESRZSA-N
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Description

3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound that features a tetrahydrothiophene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the Thienylsulfonyl Group: This step involves the sulfonylation of the tetrahydrothiophene ring using a reagent like thionyl chloride and a thiophene derivative.

    Attachment of the Chlorobenzyl Group: This is usually done through a nucleophilic substitution reaction where the tetrahydrothiophene derivative reacts with 4-chlorobenzyl chloride.

    Final Oxidation Step: The compound is oxidized to introduce the 1,1-dioxide functionality, often using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group back to a thiol or thioether.

    Substitution: The chlorobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-[(4-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-N-(4-chlorobenzyl)-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine: Lacks the 1,1-dioxide functionality.

    (3S,4R)-N-(4-methylbenzyl)-4-(2-thienylsulfonyl)tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

    1,1-Dioxide Functionality: This feature distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.

    Chlorobenzyl Group: The presence of the chlorobenzyl group can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

(3S,4R)-N-[(4-chlorophenyl)methyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S3/c16-12-5-3-11(4-6-12)8-17-13-9-23(18,19)10-14(13)24(20,21)15-2-1-7-22-15/h1-7,13-14,17H,8-10H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVWCRGGMYDACF-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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